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Compound of Interest

Compound Name:
2-nitro-N-

propylbenzenesulfonamide

Cat. No.: B3058505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the structural confirmation of

2-nitro-N-propylbenzenesulfonamide. As direct single-crystal X-ray crystallographic data for

this specific compound is not publicly available, this document outlines a comprehensive

approach utilizing data from closely related structures and a suite of complementary analytical

techniques.

Data Presentation
Comparison of Crystallographic Data from Structurally
Related Compounds
To infer the likely solid-state conformation and packing of 2-nitro-N-
propylbenzenesulfonamide, we can analyze the crystallographic data of analogous

compounds. The following table summarizes key parameters from the single-crystal X-ray

diffraction studies of 2-Nitro-N-phenylbenzenesulfonamide and N-(2-Chloro-2-nitro-1-

phenylpropyl)-4-methylbenzenesulfonamide. These structures provide valuable insights into the

bond angles, torsion angles, and intermolecular interactions characteristic of nitro-substituted

benzenesulfonamides.
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Parameter
2-Nitro-N-
phenylbenzenesulfonamid
e[1][2]

N-(2-Chloro-2-nitro-1-
phenylpropyl)-4-
methylbenzenesulfonamid
e[3]

Formula C₁₂H₁₀N₂O₄S C₁₆H₁₇ClN₂O₄S

Molecular Weight 278.28 g/mol 368.83 g/mol

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c P2₁/c

Unit Cell Dimensions

a = 13.308(2) Å, b = 6.1629(7)

Å, c = 15.285(2) Å, β =

100.80(1)°

a = 7.8254(8) Å, b = 19.610(2)

Å, c = 22.533(3) Å

Key Torsion Angle C-N-S-C: -72.83(15)° -

Dihedral Angle
Between benzene rings:

59.55(7)°

Between phenyl and benzene

rings: 19.4(2)°

Key Interactions

Intramolecular N-H···O

hydrogen bond; Intermolecular

C-H···O interactions

Intermolecular N-H···O and C-

H···O interactions

Comparison of Analytical Techniques for Structural
Elucidation
The definitive confirmation of 2-nitro-N-propylbenzenesulfonamide's structure requires a

multi-faceted approach. The table below compares the utility of X-ray crystallography with other

key spectroscopic methods.
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Technique Strengths Weaknesses

Application to 2-
nitro-N-
propylbenzenesulf
onamide

Single-Crystal X-ray

Crystallography

Provides

unambiguous 3D

molecular structure,

bond lengths, bond

angles, and packing

information.

Requires a suitable

single crystal, which

can be difficult to

grow.

Would provide

definitive proof of

structure and

conformation if a

crystal can be

obtained.

Nuclear Magnetic

Resonance (NMR)

Spectroscopy

Gives detailed

information about the

chemical environment

of ¹H and ¹³C atoms,

confirming the carbon

skeleton and proton

connectivity.[4][5][6]

Does not provide

information on bond

lengths or angles

directly; interpretation

can be complex for

molecules with

overlapping signals.

Essential for

confirming the propyl

group attachment and

the substitution

pattern on the

benzene ring.

Infrared (IR)

Spectroscopy

Quickly identifies the

presence of key

functional groups

(e.g., -NO₂, -SO₂NH-).

[7][8][9]

Provides limited

information on the

overall molecular

structure and

connectivity.

Useful for rapid

confirmation of the

nitro (strong bands

around 1550-1475

cm⁻¹ and 1360-1290

cm⁻¹) and

sulfonamide functional

groups.[7][8]

Mass Spectrometry

(MS)

Determines the

molecular weight with

high accuracy and

provides

fragmentation patterns

that can help in

structural elucidation.

[10][11][12]

Isomer differentiation

can be challenging

without tandem MS;

does not provide

stereochemical

information.

Confirms the

molecular formula

(C₉H₁₂N₂O₄S) and

can support the

proposed structure

through analysis of

fragmentation

pathways.
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Experimental Protocols
Single-Crystal X-ray Crystallography

Crystal Growth: Single crystals of 2-nitro-N-propylbenzenesulfonamide would be grown,

likely through slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture)

containing the dissolved compound.

Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a

goniometer. The crystal is then placed in a monochromatic X-ray beam. A modern

diffractometer (e.g., Bruker SMART APEX CCD or Oxford Diffraction Xcalibur) would be used

to collect diffraction data at a controlled temperature (often 100 K or 293 K)[1][3].

Structure Solution and Refinement: The collected diffraction pattern is used to determine the

unit cell dimensions and space group. The structure is then solved using direct methods and

refined using full-matrix least-squares on F². Software such as SHELXS and SHELXL is

commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is added.

Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra

are acquired. For more detailed structural information, 2D NMR experiments such as COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be

performed to establish proton-proton and proton-carbon correlations.

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals

are analyzed to assign the structure. For 2-nitro-N-propylbenzenesulfonamide, one would

expect signals for the aromatic protons, the propyl chain protons, and the NH proton of the

sulfonamide[13].

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated
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Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum (of the KBr pellet or empty ATR crystal) is

collected. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule. Key expected

bands include those for N-H stretching, S=O stretching (asymmetric and symmetric), and

N=O stretching (asymmetric and symmetric)[7][8][14].

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile

solvent, such as methanol or acetonitrile.

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an

electrospray ionization (ESI) source. A full scan mass spectrum is acquired to determine the

molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID) to generate a

fragmentation pattern.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the

molecular weight. The fragmentation pattern is analyzed to identify characteristic fragments

that support the proposed structure. For sulfonamides, common fragmentation involves

cleavage of the S-N and S-C bonds[10].
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Proposed Workflow for Structural Confirmation of 2-nitro-N-propylbenzenesulfonamide

Synthesis & Purification
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Caption: Workflow for the structural confirmation of 2-nitro-N-propylbenzenesulfonamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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